molecular formula C14H17NO2 B15258010 4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one

4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one

Cat. No.: B15258010
M. Wt: 231.29 g/mol
InChI Key: UXTQORLNDPVJSY-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is a high-purity spirocyclic compound offered for research and development purposes. This chemical features a unique azaspiro[4.4]nonane scaffold, a structural motif present in compounds with documented biological activity. Specifically, spirocyclic azetidinones, which share structural similarities with this compound, have been identified in patent literature as potent inhibitors of cholesterol absorption, positioning them as promising candidates for the investigation of atherosclerosis and hyperlipidemia . The mechanism of action for this class of compounds is believed to involve the disruption of cholesterol ester formation, a critical step in both the intestinal absorption of dietary cholesterol and the accumulation of cholesterol esters in arterial walls . By inhibiting this process, researchers can study novel pathways to lower serum cholesterol levels and potentially mitigate the progression of atherosclerotic plaques. The 2-hydroxyphenyl substituent further enhances its research value, potentially contributing to the molecule's binding affinity and overall pharmacokinetic profile. This product is intended solely for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound in preclinical studies to explore new therapeutic agents for cardiovascular diseases and to further elucidate the complex mechanisms of lipid metabolism.

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

4-(2-hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C14H17NO2/c16-12-6-2-1-5-10(12)11-9-15-13(17)14(11)7-3-4-8-14/h1-2,5-6,11,16H,3-4,7-9H2,(H,15,17)

InChI Key

UXTQORLNDPVJSY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(CNC2=O)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile imines with arylidenethiohydantoins. This reaction is carried out in the presence of hydrazonyl chlorides, which generate nitrile imines in situ. The reaction proceeds at the C=C and C=S dipolarophiles in the thiohydantoin moiety, leading to the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the spirocyclic structure can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Modifications

The following table summarizes key analogs of 4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one, highlighting substituent effects and properties:

Compound Name Substituent/Ring Modification Molecular Weight (g/mol) Key Properties/Activities References
This compound 2-Hydroxyphenyl 229.28 Hydrogen bonding, potential drug scaffold -
4-(4-Methylphenyl)-2-azaspiro[4.4]nonan-1-one 4-Methylphenyl - Increased hydrophobicity
4-(2-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one 2-Fluorophenyl 233.28 Electron-withdrawing, enhanced stability
4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one 2-Nitrophenyl 260.29 Reactivity in nitro reduction pathways
1-Thia-4-(2'-carboxyphenyl)azaspiro[4.4]nonan-3-one Thia ring, 2'-carboxyphenyl - Acidic, sulfur-enhanced ring stability
N-(Benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione Benzyloxy, dione - Anticonvulsant activity (MES model)
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one Oxa ring, spiro[3.5] framework 217.26 Altered ring geometry, drug discovery
Key Observations:

Substituent Effects :

  • Electron-donating groups (e.g., 2-hydroxyphenyl) enhance hydrogen bonding and solubility, making the compound suitable for aqueous-phase reactions or drug delivery .
  • Electron-withdrawing groups (e.g., 2-fluorophenyl, 2-nitrophenyl) improve stability and reactivity in electrophilic substitution or reduction reactions .
  • Bulkier substituents (e.g., benzyloxy) can hinder rotational freedom, affecting binding affinity in biological targets .

Spiro ring size (e.g., spiro[3.5] vs. [4.4]) influences steric constraints and binding pocket compatibility in pharmaceutical applications .

Biological Activity

4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one is a spirocyclic compound that has garnered attention due to its notable biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique spiro junction connecting a nonane ring to an azaspiro moiety, with a hydroxyl group on the phenyl ring. Its molecular formula is C15H19NC_{15}H_{19}N with a molecular weight of 231.29 g/mol. The presence of the hydroxyl group enhances its reactivity and ability to form hydrogen bonds with biological targets, while the spirocyclic structure allows for interactions with hydrophobic pockets in proteins.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Modulation : The compound can influence enzyme activity through binding interactions, potentially acting as an inhibitor or activator in various biochemical pathways.
  • Receptor Binding : Its structural features enable it to interact with specific receptors, which may lead to alterations in signal transduction pathways.
  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate moderate antimicrobial effects against various pathogens.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : Some studies have suggested neuroprotective properties, possibly related to its ability to modulate neurotransmitter systems.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against common bacterial strains. The results indicated significant inhibition zones, particularly against Gram-positive bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10
Bacillus subtilis12

Anticancer Studies

In vitro assays conducted on human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)
HeLa8
MCF-712
A54910

Neuroprotective Effects

Research into the neuroprotective effects of the compound showed that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential role in neurodegenerative disease treatment.

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes significantly to its biological activity. Variations in the hydroxyl group's position or modifications to the spirocyclic structure can alter its interaction with biological targets, impacting its efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization reactions or spiroannulation strategies. For example, intermediates like 2-azaspiro[4.4]nonan-1-one derivatives may undergo hydroxylation or coupling with phenolic groups. Reaction optimization often focuses on solvent polarity (e.g., ethanol or dichloromethane), catalysts (e.g., palladium for cross-coupling), and temperature control to avoid side reactions like ring-opening. Yield improvements are achieved via stoichiometric adjustments (e.g., excess 2-hydroxyphenylboronic acid in Suzuki-Miyaura coupling) .

Q. How can researchers characterize the compound’s structural integrity post-synthesis?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the spirocyclic scaffold and hydroxyphenyl substitution.
  • X-ray crystallography : Resolve stereochemical ambiguities, especially for the azaspiro center .
  • HRMS : Validate molecular weight and purity.
    Comparative analysis with structurally related compounds (e.g., 2-azaspiro[4.4]nonan-1-one derivatives) can resolve ambiguities .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer : Prioritize target-specific assays:

  • Enzyme inhibition : Kinetic assays (e.g., fluorogenic substrates for proteases) to measure IC50_{50}.
  • Receptor binding : Radioligand displacement assays (e.g., 3H^3H-labeled ligands for GPCRs or ion channels).
    Parallel testing with structurally similar compounds (e.g., sodium channel modulators like 2-azaspiro[4.4]nonan-1-one derivatives) helps establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Systematic validation : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines).
  • Comparative SAR analysis : Cross-reference activity data with analogs (e.g., 3-Ethyl-2-oxaspiro[4.4]nonan-1-one’s anti-inflammatory activity vs. sodium channel modulation in 2-azaspiro derivatives) .
  • Meta-analysis : Aggregate data from PubChem, CAS, and EPA DSSTox to identify trends or outliers .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Methodological Answer :

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase epimerization; alternatives like THF balance yield and selectivity .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) vs. organocatalysts (e.g., proline derivatives for asymmetric synthesis).
  • Byproduct profiling : LC-MS or GC-MS to identify impurities (e.g., ring-opened products) and adjust reaction conditions .

Q. How to assess the compound’s pharmacokinetic (ADME) properties in preclinical models?

  • Methodological Answer :

  • In vitro metabolic stability : Liver microsomes or hepatocytes to measure half-life (t1/2t_{1/2}) and CYP450 inhibition.
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration.
  • In vivo PK studies : Rodent models with LC-MS/MS quantification of plasma concentrations. Compare with structurally related spirocycles (e.g., 7-Oxa-2-azaspiro[3.5]nonane derivatives) to identify metabolic hotspots .

Q. What computational methods predict interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model binding poses in sodium channels or enzymes (e.g., homology models based on PDB entries).
  • MD simulations : Analyze stability of ligand-target complexes over 100+ ns trajectories.
  • Free energy calculations : MM-PBSA/GBSA to estimate binding affinities. Cross-validate with experimental data (e.g., IC50_{50} values from electrophysiology) .

Q. How to design experiments probing the compound’s mechanism of action?

  • Methodological Answer :

  • Isotopic labeling : 13C^{13}C- or 2H^2H-labeled compound to track metabolic pathways via NMR or MS .
  • Knockout/knockdown models : CRISPR-edited cell lines to confirm target specificity (e.g., Nav_v1.7 channels).
  • Pathway analysis : Transcriptomics (RNA-seq) or proteomics (TMT labeling) to identify downstream effects .

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